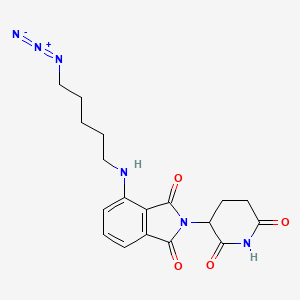
Pomalidomide-C5-azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-C5-azide is a derivative of pomalidomide, an immunomodulatory imide drug (IMiD). Pomalidomide itself is a thalidomide analogue used primarily in the treatment of multiple myeloma. This compound is particularly significant in the field of targeted protein degradation, where it serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C5-azide typically involves the conjugation of pomalidomide with a C5-azide linker. One common method includes the use of click chemistry, where the azide group reacts with an alkyne to form a stable triazole linkage. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Pomalidomide-C5-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group readily undergoes cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions .
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Such as hydrogen gas or hydrazine for azide reduction.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile are commonly used solvents .
Major Products Formed
Triazoles: Formed through click chemistry.
科学研究应用
Pomalidomide-C5-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules, including PROTACs.
Biology: Employed in the study of protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in the degradation of oncogenic proteins.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
作用机制
Pomalidomide-C5-azide exerts its effects primarily through the recruitment of the E3 ubiquitin ligase cereblon (CRBN). This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins. The azide group allows for the conjugation of pomalidomide to various ligands, facilitating the formation of bifunctional molecules that can target specific proteins for degradation .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: Another thalidomide analogue with similar applications in multiple myeloma treatment.
Pomalidomide: The base compound from which Pomalidomide-C5-azide is derived .
Uniqueness
This compound is unique due to its azide functional group, which enables click chemistry reactions. This feature allows for the rapid and efficient synthesis of complex molecules, making it a valuable tool in the development of targeted therapies and research applications .
属性
分子式 |
C18H20N6O4 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
4-(5-azidopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N6O4/c19-23-21-10-3-1-2-9-20-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)22-16(13)26/h4-6,13,20H,1-3,7-10H2,(H,22,25,26) |
InChI 键 |
XINWYKDRHLFQFY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


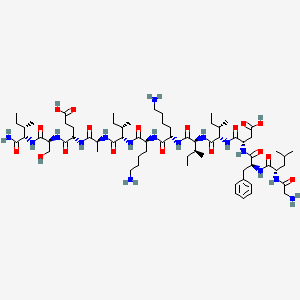
![2-[methyl(methylsulfonyl)amino]-N-[(5-phenyl-4H-pyrazol-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B15135810.png)
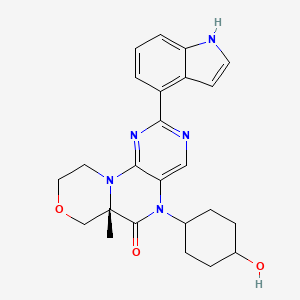
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5R)-5-ethyl-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B15135828.png)
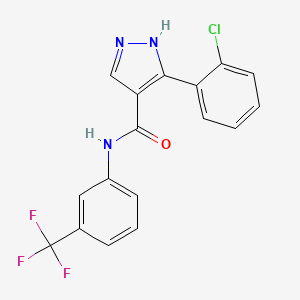
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![1,7a-Dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B15135851.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
![sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide](/img/structure/B15135861.png)
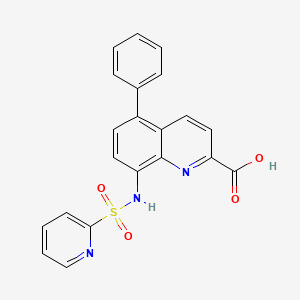
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
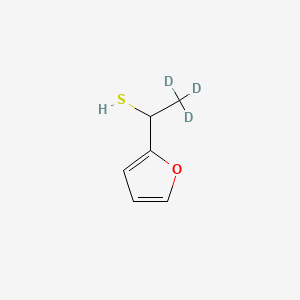
![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15135891.png)
